![molecular formula C12H16N2O4 B1592850 Methyl 6-((tert-butoxycarbonyl)amino)picolinate CAS No. 258497-48-2](/img/structure/B1592850.png)
Methyl 6-((tert-butoxycarbonyl)amino)picolinate
Overview
Description
Methyl 6-((tert-butoxycarbonyl)amino)picolinate, also known as Methyl Boc-Amino Picolinate, is a chemical compound used in scientific research. It is a derivative of picolinic acid and is commonly used in the synthesis of peptides and other organic compounds.
Scientific Research Applications
Biomimetic Iron Complexes and Catalysis
A study conducted by Chatterjee and Paine (2015) investigated a biomimetic iron complex (tBu-L(Me))Fe(III)(4,6-di-tBu-AP) inspired by nonheme iron enzymes. These enzymes catalyze the oxidative ring cleavage of 2-aminophenol to 2-picolinic acid using O2 as the oxidant. The study highlighted the role of a urea group in directing catalytic reactivity exhibited by the complex in cleaving the aromatic ring of 4,6-di-tBu-AP to afford 4,6-di-tert-butyl-2-picolinic acid, emphasizing the potential applications in biomimetic catalysis and organic synthesis (Chatterjee & Paine, 2015).
Methylation and Formylation of Amines with CO2
Zhang, Zhang, and Gao (2021) reported the use of a borane-trimethylamine complex as an efficient reducing agent for the selective methylation and formylation of amines with CO2. Their research showed that 6-amino-2-picoline is highly effective as a catalyst for methylation, demonstrating the significance of picoline derivatives in facilitating carbon capture and utilization (Zhang, Zhang, & Gao, 2021).
Tert-Butoxycarbonylation in Chemical Synthesis
Ouchi, Saito, Yamamoto, and Takahata (2002) explored the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This reagent, related to tert-butoxycarbonyl groups, demonstrates chemoselective reactions under mild conditions, indicating its potential in synthetic organic chemistry (Ouchi et al., 2002).
Antimicrobial Polymers
Waschinski and Tiller (2005) synthesized poly(2-alkyl-1,3-oxazoline)s with terminal quarternary ammonium groups for antimicrobial applications. They utilized a novel bifunctional initiator, 3-[(tert-butoxycarbonyl)amino]benzyl-p-toluenesulfonate, demonstrating that the polymers' bioactivity significantly depends on the terminal functions, underscoring the importance of tert-butoxycarbonyl derivatives in developing antimicrobial materials (Waschinski & Tiller, 2005).
properties
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-5-6-8(13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZSQHXBWITRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627838 | |
Record name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
258497-48-2 | |
Record name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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